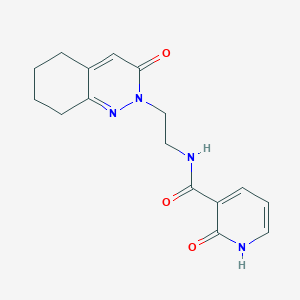
3-(1H-indol-3-yl)-2-(4-nitrobenzenesulfonamido)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-indol-3-yl)-2-(4-nitrobenzenesulfonamido)propanoic acid is a synthetic organic compound that features both an indole and a nitrobenzenesulfonamide group. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-2-(4-nitrobenzenesulfonamido)propanoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Group: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.
Sulfonamide Formation: The nitrobenzenesulfonamide group can be introduced by reacting the indole derivative with 4-nitrobenzenesulfonyl chloride under basic conditions.
Final Coupling: The final step involves coupling the indole derivative with a propanoic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Substituted sulfonamide derivatives.
科学的研究の応用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
Due to the presence of the indole group, the compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
The compound might be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action would depend on the specific biological target. Generally, compounds with indole groups can interact with various enzymes and receptors in the body, potentially modulating their activity. The nitrobenzenesulfonamide group might also contribute to the compound’s biological activity by interacting with specific proteins or enzymes.
類似化合物との比較
Similar Compounds
3-(1H-indol-3-yl)propanoic acid: Lacks the nitrobenzenesulfonamide group.
2-(4-nitrobenzenesulfonamido)propanoic acid: Lacks the indole group.
3-(1H-indol-3-yl)-2-(benzenesulfonamido)propanoic acid: Similar but without the nitro group.
Uniqueness
The presence of both the indole and nitrobenzenesulfonamide groups in 3-(1H-indol-3-yl)-2-(4-nitrobenzenesulfonamido)propanoic acid makes it unique, potentially offering a combination of biological activities not found in the similar compounds listed above.
特性
IUPAC Name |
3-(1H-indol-3-yl)-2-[(4-nitrophenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6S/c21-17(22)16(9-11-10-18-15-4-2-1-3-14(11)15)19-27(25,26)13-7-5-12(6-8-13)20(23)24/h1-8,10,16,18-19H,9H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJXWLQWLLITGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2397884.png)
![N-[1-(1,3-Oxazol-2-YL)-2-phenylethyl]prop-2-enamide](/img/structure/B2397886.png)

![9-(4-Bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![3-[(4-Chlorobenzyl)sulfonyl]-4,6-dimethyl-2-pyridinol](/img/structure/B2397893.png)
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2397895.png)
![4-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2397897.png)

![N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B2397900.png)

![N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2397905.png)
